molecular formula C12H11N3OS2 B483936 N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 64612-84-6

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No. B483936
CAS RN: 64612-84-6
M. Wt: 277.4g/mol
InChI Key: HNOZXLPXQCPGFX-UHFFFAOYSA-N
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Description

“N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C12H11N3OS2. It has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .


Synthesis Analysis

The synthesis of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” can be achieved from 2-Thiophenecarboxylic acid hydrazide and Phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is defined by its molecular formula, C12H11N3OS2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” are characterized by its molecular formula C12H11N3OS2, average mass 277.365 Da, and monoisotopic mass 277.034363 Da .

Scientific Research Applications

Medicinal Chemistry Applications

Phenylhydrazine derivatives, such as N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, have been implicated in modifying hemoglobin to yield derivatives containing N-phenylprotoporphyrin, indicating potential applications in studying hemoglobin-related pathologies or drug development processes Shetlar & Hill, 1985. Moreover, these compounds have been found to exhibit antineoplastic activities, suggesting their potential in cancer research and therapy development Tóth, 1996.

Electrochemical Sensors and Biosensors

Phenylhydrazine derivatives are utilized in the development of electrochemical sensors and biosensors. The combination of polyphenazine or polytriphenylmethane redox polymers with carbon nanotubes enhances the performance of sensing devices due to complementary electrical, electrochemical, and mechanical properties, along with synergistic effects. These advancements underscore the importance of phenylhydrazine derivatives in analytical chemistry for detecting various analytes with increased sensitivity and specificity Barsan, Ghica, & Brett, 2015.

Material Science and Optoelectronics

Research into quinazoline and pyrimidine derivatives, which share structural similarities with phenylhydrazine derivatives, highlights their application in creating novel optoelectronic materials. These compounds are integral to fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors. This signifies the broader applicability of compounds structurally related to N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide in the development of advanced materials and devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.

Environmental and Agricultural Applications

The investigation into the fate of phenylurea herbicides in soils, which includes compounds with functional groups similar to those in N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, is crucial for understanding their environmental impact. Such research is vital for developing strategies to mitigate the adverse effects of these compounds on ecosystems and inform the sustainable use of herbicides in agriculture Hussain et al., 2015.

Safety And Hazards

For safety and hazards information related to “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide”, it’s recommended to refer to its Safety Data Sheets (SDS) .

properties

IUPAC Name

1-phenyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOZXLPXQCPGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

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